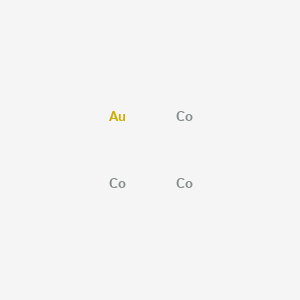
Cobalt;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-gold compounds are unique materials that combine the properties of cobalt and gold. Cobalt is a transition metal known for its magnetic properties, high melting point, and strength at high temperatures. Gold, on the other hand, is a noble metal known for its malleability, ductility, resistance to corrosion, and excellent conductivity. The combination of these two metals results in compounds with unique physical and chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of cobalt-gold compounds can be achieved through various methods. One common approach is the co-precipitation method, where cobalt and gold salts are dissolved in a solvent and then precipitated out using a reducing agent. Another method is the sol-gel process, which involves the transition of a system from a liquid “sol” into a solid “gel” phase. Industrial production methods often involve high-temperature processes and the use of sophisticated equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Cobalt-gold compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cobalt can react with oxygen to form cobalt oxides, while gold remains inert due to its noble nature. Common reagents used in these reactions include nitric acid, hydrochloric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cobalt-gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, cobalt-gold nanoparticles are used for targeted drug delivery, imaging, and as contrast agents in magnetic resonance imaging (MRI). In industry, these compounds are used in the production of high-strength alloys, magnetic materials, and electronic components .
Mechanism of Action
The mechanism of action of cobalt-gold compounds varies depending on their application. In catalysis, the unique electronic properties of cobalt and gold facilitate the activation of reactants and the formation of reaction intermediates. In biological applications, cobalt-gold nanoparticles can interact with cellular components, leading to targeted drug delivery or enhanced imaging. The molecular targets and pathways involved in these processes are complex and depend on the specific application .
Comparison with Similar Compounds
Cobalt-gold compounds can be compared with other similar compounds, such as cobalt-silver and cobalt-platinum compounds. While cobalt-silver compounds also exhibit unique electronic properties, they are generally less stable than cobalt-gold compounds. Cobalt-platinum compounds, on the other hand, are known for their excellent catalytic properties but are more expensive to produce. The unique combination of properties in cobalt-gold compounds, such as their stability, electronic properties, and cost-effectiveness, makes them particularly valuable in various applications .
Conclusion
Cobalt-gold compounds are fascinating materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them valuable in various scientific and industrial fields. Continued research and development in this area are likely to lead to new and exciting applications for these compounds.
Properties
CAS No. |
117181-09-6 |
|---|---|
Molecular Formula |
AuCo3 |
Molecular Weight |
373.76615 g/mol |
IUPAC Name |
cobalt;gold |
InChI |
InChI=1S/Au.3Co |
InChI Key |
IXSZJHRBRRIFKS-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















